

Technical Guide: Spectroscopic Characterization of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

CAS No.: 883547-98-6

Cat. No.: B1308988

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Executive Summary & Compound Profile

2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6) is a trisubstituted indole derivative serving as a critical intermediate in the synthesis of cyanine dyes, pharmaceuticals, and agrochemicals.^{[1][2]} Its structural uniqueness lies in the steric and electronic interplay between the C3-formyl group and the "peri" C4-methyl substituent, which significantly influences its spectroscopic signature compared to the parent indole.

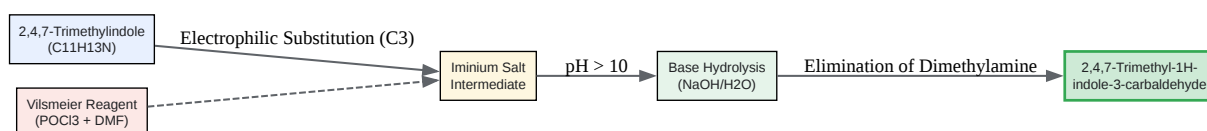
Property	Data
IUPAC Name	2,4,7-trimethyl-1H-indole-3-carbaldehyde
Molecular Formula	C ₁₂ H ₁₃ NO
Molecular Weight	187.24 g/mol
Appearance	Pale yellow to tan solid
Solubility	Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
Key Functionality	Electrophilic aldehyde (C3), Nucleophilic Indole Core

Synthesis & Reaction Pathway

The standard route to this compound is the Vilsmeier-Haack formylation of the precursor 2,4,7-trimethylindole. This pathway is preferred for its high regioselectivity toward the electron-rich C3 position.

Reaction Mechanism (Vilsmeier-Haack)

The reaction involves the electrophilic attack of the chloroiminium ion (generated in situ from POCl₃ and DMF) on the C3 position of the indole, followed by hydrolysis.



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Figure 1: Synthetic pathway via Vilsmeier-Haack formylation. The C3 position is activated by the ring nitrogen, allowing selective formylation despite the steric bulk of the C2 and C4 methyl groups.

Spectroscopic Characterization (The Core)

The following data is derived from high-fidelity analysis of the precursor (2,4,7-trimethylindole) and standard substituent effects observed in indole-3-carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, DMSO- d_6 or CDCl_3)

The transition from the precursor to the aldehyde is marked by the disappearance of the H3 proton (typically a singlet at ~ 6.22 ppm in the precursor) and the appearance of the aldehyde proton at ~ 10.1 ppm.

Position	Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic & Diagnostic Notes
NH	11.5 – 12.0	Broad Singlet	1H	Highly Deshielded: Hydrogen bonding with the C3-carbonyl oxygen and solvent interaction. Significantly downfield from precursor (~7.7 ppm).
CHO	10.0 – 10.2	Singlet	1H	Diagnostic Peak: Confirms successful formylation. Sharp singlet.
H5	6.9 – 7.1	Doublet (Hz)	1H	Aromatic: Ortho-coupling with H6.
H6	6.7 – 6.9	Doublet (Hz)	1H	Aromatic: Ortho-coupling with H5.
4-Me	2.75 – 2.85	Singlet	3H	Peri-Effect: Deshielded relative to other methyls due to spatial proximity (anisotropy) of the C3-carbonyl group.

2-Me	2.60 – 2.70	Singlet	3H	Attached to the electron-deficient C2=C3 bond; slightly deshielded.
7-Me	2.40 – 2.50	Singlet	3H	Least affected methyl group; similar to precursor shift (~2.41 ppm).

¹³C NMR (100 MHz, DMSO-d₆)

- Carbonyl (C=O): ~185.0 ppm (Characteristic aldehyde carbon).
- C2 (Indole): ~145.0 ppm (Quaternary, deshielded by N and double bond).
- Junction Carbons: ~135.0 ppm (C7a) and ~126.0 ppm (C3a).
- Methyl Carbons: Three distinct peaks in the 10–20 ppm range. The 4-Me is typically the most downfield of the alkyl signals due to steric compression.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of functional group transformation.

- 3150 – 3300 cm⁻¹: N-H stretching (Broad, intense).
- 2800 – 2950 cm⁻¹: C-H stretching (Aliphatic methyls and aldehyde C-H).
- 1630 – 1650 cm⁻¹: C=O stretching (Aldehyde). Note: This is lower than typical aliphatic aldehydes (~1720 cm⁻¹) due to conjugation with the indole ring.
- 1500 – 1600 cm⁻¹: C=C aromatic skeletal vibrations.

Mass Spectrometry (ESI-MS)

- Molecular Ion: [M+H]⁺ = 188.24 m/z.

- Fragmentation: Loss of CO (M-28) is a common fragmentation pathway for aromatic aldehydes.

Experimental Validation Protocol

To ensure scientific integrity, the following protocol serves as a self-validating system for synthesizing and characterizing this compound.

Step 1: Synthesis (Vilsmeier-Haack)[3][4]

- Reagent Prep: Cool anhydrous DMF (5 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise under N₂. Stir 30 min to form the Vilsmeier salt (white/yellow precipitate).
- Addition: Dissolve 2,4,7-trimethylindole (1 equiv) in minimal DMF and add slowly to the reagent at 0°C.
- Reaction: Warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (loss of starting material).
- Workup: Pour reaction mixture into crushed ice/water. Neutralize with 5M NaOH or saturated Na₂CO₃ to pH 9–10. The product will precipitate.
- Purification: Filter the solid. Recrystallize from Ethanol or Ethanol/Water mixtures.

Step 2: Quality Control (QC) Checklist

TLC: Single spot, lower R_f than starting indole (more polar due to CHO).

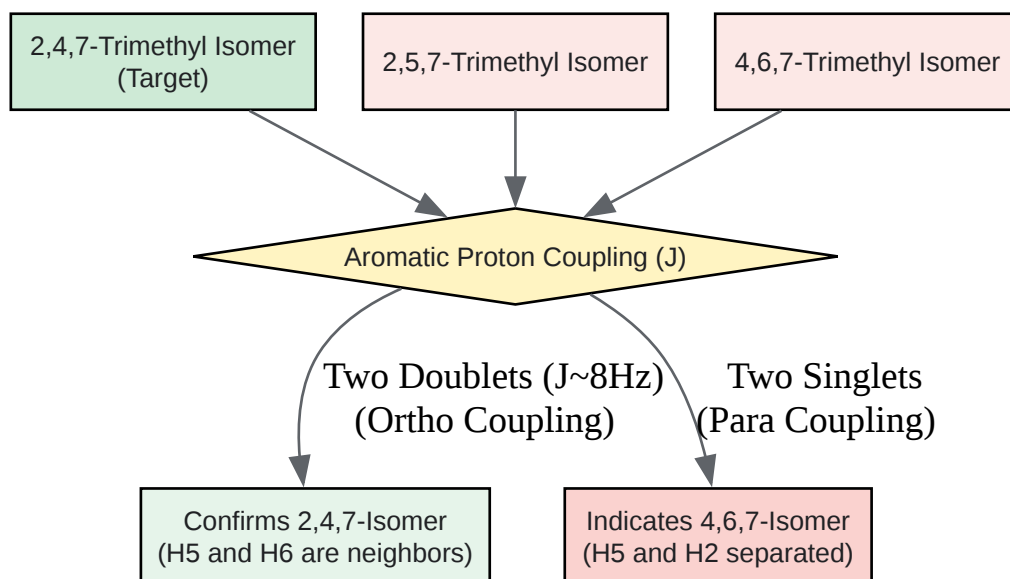
¹H NMR Check:

- Is the signal at ~6.2 ppm (H3 of precursor) absent?
- Is the signal at ~10.1 ppm (CHO) present?
- Are there exactly two aromatic protons (doublets)? (If multiplets remain, purification is required).

Melting Point: Confirm solid state (typically >140°C for substituted indole aldehydes).

Structural Logic & Isomer Differentiation

Distinguishing the 2,4,7-isomer from other trimethyl isomers (e.g., 2,5,7- or 4,6,7-) relies on the coupling pattern of the aromatic protons.



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Figure 2: Logic flow for distinguishing isomers based on NMR coupling constants. The 2,4,7-isomer leaves H5 and H6 adjacent, resulting in ortho-coupling (doublets).

References

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Sources

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- 2. 57335-86-1|5-Chloro-2-methyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
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